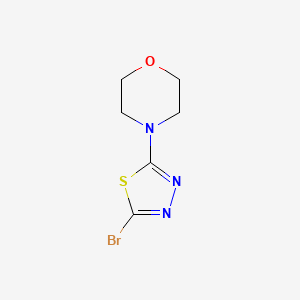

4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(5-bromo-1,3,4-thiadiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPRIAYJCRBMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719205 | |

| Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341405-19-3 | |

| Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine, including its structural details, physicochemical properties, and a discussion of its potential biological significance within the broader context of 1,3,4-thiadiazole derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides general methodologies relevant to its class.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with a bromine atom at the 5-position and a morpholine ring at the 2-position. The morpholine moiety is connected via its nitrogen atom.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties [1]

| Property | Value |

| Molecular Formula | C₆H₈BrN₃OS |

| Molecular Weight | 250.12 g/mol |

| CAS Number | 1341405-19-3 |

| IUPAC Name | This compound |

| SMILES | C1COCCN1C2=NN=C(S2)Br |

| InChI | InChI=1S/C6H8BrN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2 |

| InChIKey | KNPRIAYJCRBMHL-UHFFFAOYSA-N |

| Predicted XlogP | 1.5 |

| Monoisotopic Mass | 248.95715 Da |

Synthesis and Characterization

A plausible synthetic route could involve the reaction of a 2,5-dihalo-1,3,4-thiadiazole with morpholine, leading to a nucleophilic substitution of one of the halogen atoms.

Hypothetical Synthesis Workflow:

General Experimental Protocol for Synthesis of Morpholine-Substituted Thiadiazoles

The following is a generalized protocol based on the synthesis of similar structures and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

2,5-Dibromo-1,3,4-thiadiazole

-

Morpholine

-

A suitable solvent (e.g., ethanol, DMF, or acetonitrile)

-

A base (e.g., triethylamine or potassium carbonate)

Procedure:

-

Dissolve 2,5-dibromo-1,3,4-thiadiazole in the chosen solvent in a round-bottom flask.

-

Add a molar equivalent of morpholine to the solution.

-

Add a slight excess of the base to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization Data

No experimental spectral data for this compound has been published. However, predicted mass spectrometry data is available.[1]

Table 2: Predicted Mass Spectrometry Data [1]

| Adduct | m/z |

| [M+H]⁺ | 249.96443 |

| [M+Na]⁺ | 271.94637 |

| [M-H]⁻ | 247.94987 |

| [M+NH₄]⁺ | 266.99097 |

| [M+K]⁺ | 287.92031 |

Biological Activity and Potential Applications

The 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in a variety of medicinally important compounds.[4][5] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[5]

The introduction of a morpholine ring can modulate the physicochemical properties of a molecule, such as its solubility and pharmacokinetic profile, which can in turn influence its biological activity.

While there are no specific biological studies on this compound, its structural similarity to other biologically active 1,3,4-thiadiazoles suggests that it could be a candidate for investigation in various therapeutic areas. The presence of the bromine atom could also play a role in its activity, potentially through halogen bonding or by serving as a handle for further chemical modification.

Potential Areas of Investigation:

-

Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives have shown potent antibacterial and antifungal activities.

-

Anticancer Activity: The 1,3,4-thiadiazole nucleus is a component of several compounds with demonstrated anticancer properties.

-

Enzyme Inhibition: Certain thiadiazole derivatives are known to inhibit various enzymes, making them interesting targets for drug development.

Logical Relationship for Potential Drug Discovery:

Conclusion

This compound is a synthetically accessible compound with a chemical structure that suggests potential for biological activity, given the known pharmacological importance of the 1,3,4-thiadiazole core. While specific experimental data for this molecule is currently lacking in the public domain, this guide provides a framework for its synthesis, characterization, and potential avenues for future research. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. PubChemLite - this compound (C6H8BrN3OS) [pubchemlite.lcsb.uni.lu]

- 2. asianpubs.org [asianpubs.org]

- 3. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine CAS number 1341405-19-3

An In-Depth Technical Guide to 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine (CAS Number: 1341405-19-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for the specific compound this compound. This guide provides a comprehensive overview based on available data for the compound and related chemical structures. The experimental protocols are proposed based on established synthetic methodologies for similar compounds.

Core Compound Summary

This compound is a synthetic organic compound featuring a 1,3,4-thiadiazole ring substituted with a bromine atom and a morpholine moiety. The combination of the electron-deficient thiadiazole ring and the versatile morpholine scaffold suggests its potential as a building block in medicinal chemistry. The 1,3,4-thiadiazole core is a known bioisostere of pyrimidine and is present in numerous biologically active compounds, while the morpholine ring is often incorporated to improve pharmacokinetic properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1341405-19-3 | [1][2] |

| Molecular Formula | C6H8BrN3OS | [1][2] |

| Molecular Weight | 250.12 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | ≥97% | [1] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

References

physicochemical properties of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine

An In-depth Technical Guide on 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine

Disclaimer: The following document is a technical guide compiled based on predicted data and generalized experimental protocols for analogous compounds. As of the date of this guide, specific experimental studies on this compound are not extensively available in public literature. The information provided herein should be used as a reference for research and development purposes, with the understanding that experimental validation is required.

Introduction

The compound this compound incorporates two key heterocyclic scaffolds known for their diverse pharmacological activities: the 1,3,4-thiadiazole ring and the morpholine ring. The 1,3,4-thiadiazole nucleus is a versatile pharmacophore associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] Similarly, the morpholine ring is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic profiles, such as solubility and metabolic stability.[4] The combination of these two moieties in a single molecule presents an interesting subject for investigation in drug discovery and materials science. This guide provides an overview of its predicted physicochemical properties, a plausible synthetic route, and potential biological significance.

Physicochemical Properties

No experimental data for the have been reported in the public domain. The following table summarizes computational predictions and basic identifiers.

| Property | Value | Source |

| CAS Number | 1341405-19-3 | [5] |

| Molecular Formula | C₆H₈BrN₃OS | [6] |

| Molecular Weight | 249.12 g/mol | Calculated |

| Monoisotopic Mass | 248.95715 Da | [6] |

| Predicted XlogP | 1.5 | [6] |

| SMILES | C1COCCN1C2=NN=C(S2)Br | [6] |

| InChI | InChI=1S/C6H8BrN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2 | [6] |

| InChIKey | KNPRIAYJCRBMHL-UHFFFAOYSA-N | [6] |

XlogP is a computationally predicted octanol-water partition coefficient, indicating the lipophilicity of a compound.

Synthesis and Characterization

A specific, validated experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related 2-amino-1,3,4-thiadiazole derivatives.[7][8] A common approach involves the cyclization of thiosemicarbazide derivatives.

Proposed Synthetic Workflow

The diagram below illustrates a potential two-step synthetic pathway starting from morpholine-4-carbothiohydrazide.

Caption: Proposed two-step synthesis of the target compound.

Generalized Experimental Protocols

Step 1: Synthesis of 2-Amino-5-morpholino-1,3,4-thiadiazole This step involves the acid-catalyzed cyclization of a thiosemicarbazide derivative, a common method for forming the 1,3,4-thiadiazole ring.[7]

-

To a stirred solution of morpholine-4-carbothiohydrazide (1 equivalent) in a suitable solvent (e.g., ethanol), add a dehydrating/cyclizing agent such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., aqueous sodium bicarbonate or ammonia solution) to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Step 2: Synthesis of this compound This step is a variation of the Sandmeyer reaction to replace the amino group with a bromine atom.

-

Dissolve the 2-amino-5-morpholino-1,3,4-thiadiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (release of N₂ gas) should be observed.

-

Stir the reaction mixture at room temperature for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product using column chromatography on silica gel.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

Caption: Standard workflow for chemical characterization.

Potential Biological and Pharmacological Significance

While no specific biological data exists for this compound, the activities of its core components suggest several areas for investigation.

-

Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer properties by targeting various enzymes and signaling pathways involved in cancer progression.[1][9]

-

Antimicrobial Activity: The thiadiazole scaffold is a cornerstone in the development of new antibacterial and antifungal agents.[3][10]

-

Anti-inflammatory Effects: Some thiadiazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX), suggesting potential anti-inflammatory applications.[1]

-

Enzyme Inhibition: The 1,3,4-thiadiazole moiety is known to act as a carbonic anhydrase inhibitor, a target for diuretics and antiglaucoma agents.[1]

The morpholine group generally enhances the drug-like properties of a molecule. Therefore, this compound could be a candidate for screening in these therapeutic areas.

General Biological Screening Workflow

For a novel compound like this, a typical initial screening process would follow the workflow below to identify potential biological activities.

Caption: General workflow for primary biological screening.

Conclusion

This compound is a chemical entity with potential for further investigation in medicinal chemistry. Although experimental data is currently lacking, this guide provides a foundational understanding based on predicted properties and established chemical principles for analogous structures. The proposed synthetic routes and characterization workflows offer a starting point for researchers aiming to synthesize and study this compound. Its structural motifs suggest that screening for anticancer, antimicrobial, and anti-inflammatory activities would be a logical direction for future research.

References

- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-(5-Bromo[1,3,4]thiadiazol-2-yl)morpholine | 1341405-19-3 [chemicalbook.com]

- 6. PubChemLite - this compound (C6H8BrN3OS) [pubchemlite.lcsb.uni.lu]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. asianpubs.org [asianpubs.org]

Technical Guide: Molecular Weight of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of the compound 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine, a substance of interest in chemical and pharmaceutical research.

Compound Identification

-

Systematic Name: this compound

-

CAS Number: 1341405-19-3[1]

Molecular Formula and Weight

The molecular formula for this compound is C₆H₈BrN₃OS.[1] Its molecular weight is 250.12 g/mol .[1]

Data Presentation: Elemental Composition and Contribution to Molecular Weight

The following table details the elemental composition of this compound and the contribution of each element to its overall molecular weight.

| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass Contribution (amu) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Sulfur | S | 1 | 32.065 | 32.065 |

| Total | 250.119 |

Note: The calculated molecular weight may vary slightly from the cited value due to rounding of atomic masses.

Experimental Protocol: Determination of Molecular Weight

The molecular weight of a compound like this compound is typically determined and confirmed using mass spectrometry.

Methodology: Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ionized molecules are passed through a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The peak in the mass spectrum with the highest m/z value corresponding to the singly charged molecular ion [M+H]⁺ or [M]⁺ will indicate the molecular weight of the compound.

Visualization of the Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of the target compound.

References

Determining the Solubility of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of the compound 4-(5-bromo-1,3,4-thiadiazol-2-yl)morpholine in various organic solvents. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this document focuses on establishing robust experimental protocols. These protocols are designed to yield reliable and reproducible solubility data, which is critical for applications in drug development, process chemistry, and analytical sciences.

Introduction to this compound

This compound is a heterocyclic compound incorporating a brominated thiadiazole ring and a morpholine moiety.[1][2] The physicochemical properties of such molecules, particularly their solubility, are fundamental to their handling, formulation, and biological activity. Understanding the solubility profile in a range of organic solvents is a crucial first step in the development of any potential therapeutic agent or fine chemical.

Quantitative Solubility Data

Table 1: Experimental Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Notes |

| e.g., Ethanol | e.g., 25 | Data to be determined | e.g., Shake-Flask | |

| e.g., Methanol | e.g., 25 | Data to be determined | e.g., HPLC | |

| e.g., Acetone | e.g., 25 | Data to be determined | e.g., Gravimetric | |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., NMR | |

| e.g., Toluene | e.g., 25 | Data to be determined | e.g., Shake-Flask | |

| e.g., Hexane | e.g., 25 | Data to be determined | e.g., Shake-Flask | |

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data to be determined | e.g., HPLC | |

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | Data to be determined | e.g., HPLC |

Experimental Protocols for Solubility Determination

A standardized and well-documented experimental protocol is essential for generating high-quality solubility data. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[3]

Materials and Equipment

-

This compound (purity ≥97%)[2]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Nuclear Magnetic Resonance (NMR) spectrometer[3]

-

Volumetric flasks and pipettes

General Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of the target compound.

Caption: A flowchart outlining the key stages in the experimental determination of solubility.

Detailed Shake-Flask Protocol

-

Preparation of the Solid-Solvent Mixture : Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.

-

Equilibration : Tightly cap the vials and place them in a constant temperature shaker. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.[3]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

-

Sample Collection and Dilution : Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Accurately dilute the collected sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated analytical technique such as HPLC or NMR to determine the concentration of the dissolved compound.[3] A pre-established calibration curve is necessary for accurate quantification.

-

Calculation and Reporting : Calculate the solubility in mg/mL by taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Factors Influencing Solubility

Several factors can influence the solubility of an organic compound and should be considered when designing experiments and interpreting data:

-

Polarity : The principle of "like dissolves like" is a useful guideline. The polarity of this compound will significantly impact its solubility in polar versus non-polar solvents.[3]

-

Temperature : The solubility of solids in liquids generally increases with temperature, although exceptions exist. Investigating solubility at different temperatures can provide valuable thermodynamic insights.[3]

-

Molecular Size and Shape : Larger molecules can be more challenging for solvent molecules to surround and dissolve.[3]

-

Crystalline Form : Polymorphism, if present, can lead to different solubility values for the same compound.

Logical Framework for Solvent Selection

The selection of solvents for solubility screening should be systematic. The following diagram outlines a logical approach to solvent selection based on their properties.

Caption: A diagram illustrating the rationale for selecting a diverse range of organic solvents for solubility testing.

This structured approach ensures that the solubility profile of this compound is comprehensively characterized, providing a solid foundation for its future applications in research and development.

References

The Diverse Biological Activities of 1,3,4-Thiadiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This five-membered heterocycle, containing one sulfur and two nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents. Its derivatives have shown significant promise in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of 1,3,4-thiadiazole derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Anticancer Activity: Targeting the Engines of Cell Growth

1,3,4-Thiadiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving interference with crucial signaling pathways that govern cell proliferation, survival, and apoptosis.[1]

Quantitative Anticancer Data

The anticancer efficacy of various 1,3,4-thiadiazole derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Honokiol-linked 1,3,4-thiadiazoles | A549 (Lung) | 1.62 - 4.61 | [3][4] |

| HCT116 (Colon) | 1.62 - 4.61 | [3] | |

| MDA-MB-231 (Breast) | 1.62 - 4.61 | [3] | |

| Ciprofloxacin-based 1,3,4-thiadiazoles | MCF-7 (Breast) | 3.26 - 15.7 | [4] |

| SKOV-3 (Ovarian) | 3.58 | [4] | |

| A549 (Lung) | 2.79 | [4] | |

| 2-(Phenylamino)-5-aryl-1,3,4-thiadiazoles | MCF-7 (Breast) | 49.6 | [5][6] |

| MDA-MB-231 (Breast) | 53.4 - 64.2 | [5][6] | |

| Thiophene-containing 1,3,4-thiadiazoles | HepG-2 (Liver) | 4.37 | [7] |

| A-549 (Lung) | 8.03 | [7] | |

| Pyrimidine-substituted 1,3,4-thiadiazoles | HCT116 (Colon) | 8.04 (48h), 5.52 (72h) | [8] |

| Indole-containing 1,3,4-thiadiazoles | MCF-7 (Breast) | 1.01 - 2.04 | [2][9] |

| Pyrazoline-based 1,3,4-thiadiazoles | HepG-2 (Liver) | 84.9 | [2] |

| MCF-7 (Breast) | 63.2 | [2] |

Key Signaling Pathways in Anticancer Activity

Several studies have elucidated that 1,3,4-thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[1]

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Certain 1,3,4-thiadiazole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells. For instance, honokiol derivatives bearing a 1,3,4-thiadiazole moiety have been found to suppress the PI3K/Akt/mTOR pathway, inducing cytotoxic autophagy in cancer cells.[3] Similarly, other derivatives have demonstrated the ability to diminish the phosphorylation levels of Akt, a key downstream effector of PI3K.[10]

MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative has been shown to inhibit the activation of the MEK/ERK signaling pathway in colorectal cancer cells, leading to cell cycle arrest and apoptosis.[8][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

1,3,4-Thiadiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

References

- 1. bepls.com [bepls.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as anti-glioblastoma agents targeting the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Morpholine Ring: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and synthetic accessibility have led to its incorporation into a wide array of bioactive compounds, including numerous FDA-approved drugs. This technical guide provides a comprehensive overview of the multifaceted role of the morpholine moiety in drug design and development, with a focus on its impact on pharmacological activity, pharmacokinetics, and structure-activity relationships (SAR). Detailed experimental protocols, quantitative data, and visual representations of key concepts are provided to support researchers in leveraging this versatile heterocycle for the discovery of novel therapeutics.

Physicochemical Properties and Pharmacokinetic Advantages

The prevalence of the morpholine ring in successful drug candidates can be attributed to its favorable physicochemical properties, which often translate to an improved pharmacokinetic profile.

Key Physicochemical Characteristics:

-

pKa and Basicity: The morpholine nitrogen has a pKa of approximately 8.5, making it a weak base. This allows it to be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[1][2][3][4][5][6][7][8]

-

Solubility: The presence of both a hydrogen bond acceptor (oxygen) and a donor/acceptor (nitrogen) within the ring structure contributes to a favorable balance of hydrophilicity and lipophilicity. This often leads to improved aqueous solubility of the parent molecule, a critical factor for bioavailability.[1][2][3][4][5][6][7][8]

-

Metabolic Stability: The morpholine ring is generally more metabolically stable than other nitrogen-containing heterocycles like piperidine. The electron-withdrawing effect of the oxygen atom can reduce the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[9]

-

CNS Penetration: The balanced lipophilicity and hydrogen bonding capacity of the morpholine ring can facilitate crossing the blood-brain barrier (BBB). This has made it a valuable component in the design of centrally acting drugs.[1][2][3][4][5][6][7][8]

These properties collectively contribute to improved absorption, distribution, metabolism, and excretion (ADME) profiles of morpholine-containing drugs, ultimately enhancing their therapeutic potential.

The Morpholine Ring in Action: Case Studies of Approved Drugs

The versatility of the morpholine scaffold is evident in the diverse therapeutic areas where it has been successfully applied. The following examples illustrate the critical role of the morpholine ring in the mechanism of action and overall profile of several key drugs.

Gefitinib: An EGFR Inhibitor for Cancer Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. The morpholine ring in gefitinib is crucial for its solubility and pharmacokinetic properties, enabling oral bioavailability.

Signaling Pathway of EGFR Inhibition by Gefitinib:

Linezolid: An Antibiotic Targeting Protein Synthesis

Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria. The morpholine moiety is a key component of its structure, contributing to its unique mechanism of action and favorable pharmacokinetic profile, including high oral bioavailability.

Mechanism of Action of Linezolid:

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI). The morpholine ring is a central feature of its chemical structure, contributing to its selectivity and overall pharmacological profile.

Mechanism of Action of Reboxetine:

Quantitative Data on Morpholine-Containing Bioactive Compounds

The inclusion of a morpholine ring can significantly impact the potency and selectivity of a bioactive compound. The following tables summarize quantitative data for several morpholine-containing compounds, primarily focusing on PI3K inhibitors, a class where the morpholine moiety is a common feature.

Table 1: In Vitro Inhibitory Activity of Morpholine-Containing PI3K Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |

| ZSTK474 | PI3Kα | 5.0 | A375 (Melanoma) | 0.58 | [10] |

| PI3Kβ | 20.8 | - | - | [10] | |

| PI3Kγ | 14.6 | - | - | [10] | |

| PI3Kδ | 3.9 | - | - | [10] | |

| Thieno[3,2-d]pyrimidine 15e | PI3Kα | 2.0 | A375 (Melanoma) | 0.58 | [11] |

| 2,4-dimorpholinopyrimidine-5-carbonitrile 17p | PI3Kα | 31.8 | A2780 (Ovarian) | - | |

| PI3Kδ | 15.4 | U87MG (Glioblastoma) | - | ||

| MCF7 (Breast) | - | ||||

| DU145 (Prostate) | - |

Table 2: Comparative Activity of Morpholine vs. Piperidine Analogs

| Compound | Heterocycle | Target | IC50 (nM) | Reference |

| ZSTK474 | Morpholine | PI3Kα | 5.0 | [10] |

| Analog 2a | Piperazine | PI3Kα | >180 | [10] |

| JNJ-10181457 | Morpholine | Histamine H3 Receptor | - | [5] |

| Piperidine Analog | Piperidine | Histamine H3 Receptor | - | [5] |

Note: Specific IC50 values for the Histamine H3 receptor antagonists were not provided in the source, but the morpholine-containing compound was reported to have improved potency and CNS druggability.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of morpholine-containing bioactive compounds.

Synthesis of Morpholine Derivatives

The synthesis of morpholine-containing compounds can be achieved through various routes. A general procedure for the synthesis of 4-morpholino-2-phenylquinazolines is described below.

Workflow for the Synthesis of 4-Morpholino-2-phenylquinazolines:

Detailed Protocol:

-

Step 1: Cyclization. A solution of the appropriately substituted 2-aminobenzonitrile and benzoyl chloride in a suitable solvent (e.g., pyridine) is heated under reflux. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration to yield the 2-phenyl-3H-quinazolin-4-one derivative.

-

Step 2: Chlorination. The quinazolinone derivative is heated with phosphorus oxychloride (POCl₃), either neat or in a high-boiling solvent. The excess POCl₃ is removed under reduced pressure, and the residue is treated with ice-water. The resulting solid, the 4-chloro-2-phenylquinazoline, is collected by filtration.

-

Step 3: Nucleophilic Substitution. The 4-chloro-2-phenylquinazoline is dissolved in a suitable solvent (e.g., isopropanol), and morpholine is added. The mixture is heated under reflux until the reaction is complete (monitored by TLC). After cooling, the product is isolated by filtration or extraction to afford the final 4-morpholino-2-phenylquinazoline derivative.

In Vitro Kinase Inhibition Assay (PI3Kα)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against the PI3Kα enzyme.

Workflow for PI3Kα Inhibition Assay:

Detailed Protocol (using ADP-Glo™ Kinase Assay):

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Dilute the PI3Kα enzyme, lipid substrate (e.g., PIP2), and ATP in the appropriate kinase buffer.

-

Assay Plate Setup: In a 384-well plate, add the diluted test compound or DMSO (vehicle control).

-

Enzyme Addition: Add the diluted PI3Kα enzyme to each well.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the lipid substrate and ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP produced to ATP, which is then used to generate a luminescent signal.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[12]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay:

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired exposure time (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[3][13][14][15]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[3][13][14][15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[3][13][14][15]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.

Workflow for MIC Determination:

Detailed Protocol:

-

Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the test compound (e.g., Linezolid) in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[1][16][17][18][19]

-

Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1][16][17][18][19]

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.[1][16][17][18][19]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[1][16][17][18][19]

Conclusion

The morpholine ring is a powerful and versatile tool in the medicinal chemist's armamentarium. Its favorable physicochemical properties often translate into improved pharmacokinetic profiles, enhancing the drug-like qualities of bioactive molecules. From oncology to infectious diseases and central nervous system disorders, the morpholine scaffold has proven its value across a wide range of therapeutic areas. A thorough understanding of its structure-activity relationships, coupled with robust experimental evaluation, will undoubtedly continue to fuel the discovery and development of innovative and effective morpholine-containing drugs for years to come.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. PI3K (p110α/p85α) Protocol [worldwide.promega.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. promega.de [promega.de]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. benchchem.com [benchchem.com]

- 18. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 19. emerypharma.com [emerypharma.com]

An In-depth Technical Guide to Protein Degrader Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutics

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that moves beyond traditional occupancy-based inhibition.[1] Instead of merely blocking a protein's function, TPD utilizes small molecules to harness the cell's own machinery for eliminating specific disease-causing proteins.[2][3] This is primarily achieved through heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which are engineered to induce the degradation of a specific protein of interest (POI).[4][5]

PROTACs are comprised of three core components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[6][7] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex.[8] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for destruction by the 26S proteasome.[7][9] The PROTAC is then released to act catalytically, enabling the degradation of multiple protein copies.[7] This guide provides a technical overview of the essential building blocks of these degraders, key experimental protocols for their evaluation, and the data used to measure their efficacy.

Chapter 1: The Architectural Blueprint of a Protein Degrader

The modular design of a PROTAC allows for systematic optimization. Each of the three building blocks plays a critical and distinct role in the molecule's overall function, efficacy, and selectivity.

-

E3 Ligase Ligand (Anchor): This component recruits a specific E3 ubiquitin ligase, one of over 600 such enzymes in the human body.[6][10] The choice of E3 ligase can significantly impact degradation efficiency and tissue-specific activity.[5]

-

Target-Binding Ligand (Warhead): This moiety provides specificity by binding to the protein targeted for degradation.[6] These ligands are often derived from known inhibitors of the target protein.[5]

-

Linker: Far from being a passive spacer, the linker's length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex.[7][11]

The interplay between these three components dictates the geometry and stability of the ternary complex, which is a key determinant of degradation efficiency.[2]

Chapter 2: E3 Ubiquitin Ligase Ligands – The Engines of Degradation

While hundreds of E3 ligases exist, the development of PROTACs has been dominated by a select few for which high-affinity, cell-permeable small molecule ligands are available.[8][10] The most commonly recruited E3 ligases are Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAP), and mouse double minute 2 homolog (MDM2).[6][12]

| E3 Ligase | Common Ligands | Representative Structures | Typical Binding Affinity (KD) |

| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | Derivatives of immunomodulatory imide drugs (IMiDs).[6][12] | 1-10 µM |

| von Hippel-Lindau (VHL) | VHL-1, (S,R,S)-AHPC | Based on the HIF-1α peptide that binds to VHL.[4][13] | 29 nM - 66 nM[14][15] |

| IAP (cIAP1, XIAP) | Bestatin, LCL161 | Based on Smac mimetics.[13] | Variable |

| MDM2 | Nutlin-3a, Idasanutlin | Cis-imidazoline analogs that mimic p53 binding.[13] | Low nM to µM |

Table 1: Summary of commonly used E3 ligase ligands in PROTAC design.

The selection of the E3 ligase ligand is a critical design element, influencing the PROTAC's degradation profile and potential for off-target effects.[10]

Chapter 3: The Linker – More Than Just a Connection

The linker is a pivotal component that influences a PROTAC's physicochemical properties, cell permeability, and ability to form a productive ternary complex.[11][16] Linker design is a multi-parameter optimization process, with length, rigidity, and chemical composition being key variables.[7][11]

The most common motifs used in linkers are polyethylene glycol (PEG) and alkyl chains.[4][6][16] PEG linkers can enhance solubility and permeability, while alkyl chains offer predictable length and flexibility.[7] The optimal linker length must be determined empirically for each target and E3 ligase pair, as a linker that is too short may cause steric clashes, while one that is too long might lead to unproductive binding.[7][11]

| Linker Type | Common Motifs | Properties | Considerations |

| Flexible | Alkyl chains, Polyethylene Glycol (PEG) | Synthetically accessible, allows conformational sampling.[7] PEG improves solubility.[7] | High flexibility can lead to unproductive binding modes.[7] |

| Rigid | Piperazine, Cycloalkanes | Restricts conformational freedom, can improve potency and selectivity.[7] | Less adaptable to different protein pairs; synthesis can be more complex.[7] |

| Functionalized | Click Chemistry (Alkynes/Azides) | Facilitates rapid synthesis of PROTAC libraries for optimization.[16] | May introduce unintended interactions.[7] |

Table 2: Common linker types and their properties.

Chapter 4: Mechanism of Action – The Ubiquitin-Proteasome System

PROTACs function by hijacking the ubiquitin-proteasome system (UPS), the primary pathway for selective degradation of short-lived proteins in eukaryotic cells.[17][18] The process is a cascade of enzymatic reactions.[19]

-

Ternary Complex Formation: The PROTAC molecule brings the target protein (POI) and the E3 ligase into close proximity, forming a POI-PROTAC-E3 ligase ternary complex.[9]

-

Ubiquitination: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[7][20]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[18][21] The PROTAC molecule is not degraded and can participate in further catalytic cycles.[7]

Chapter 5: Key Experimental Protocols

The development and characterization of a PROTAC require a suite of biochemical, biophysical, and cell-based assays to confirm its mechanism of action and quantify its efficacy.

Protocol 5.1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[22]

Methodology:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293, HeLa) and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA Protein Assay Kit to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., β-actin, GAPDH) to normalize the data.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control.

Protocol 5.2: Biophysical Assays for Ternary Complex Formation

Confirming that a PROTAC induces a ternary complex is crucial. Several biophysical techniques can be used to measure the kinetics and thermodynamics of this interaction.[14][15]

Methodology (Surface Plasmon Resonance - SPR):

-

Immobilization: Covalently immobilize a biotinylated E3 ligase complex (e.g., VCB) onto a streptavidin-coated sensor chip.[23]

-

Binary Interaction Measurement: To measure the binding of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the sensor surface.[23]

-

Ternary Complex Measurement: To measure the ternary complex kinetics, pre-incubate a fixed, saturating concentration of the target protein with a series of PROTAC concentrations. Inject these solutions over the E3-ligase-immobilized surface.[23]

-

Data Analysis: Analyze the sensorgrams to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) for both binary and ternary interactions. The cooperativity (alpha) of the ternary complex can be calculated, which indicates the extent to which the binding of one protein partner enhances the binding of the other.[23]

Other valuable techniques include Isothermal Titration Calorimetry (ITC), which provides thermodynamic data, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a high-throughput method for detecting proximity in solution.[5][14][23]

Chapter 6: Data Interpretation and Key Metrics

The efficacy of a PROTAC is typically characterized by two key parameters derived from dose-response experiments:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[24]

-

Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations.[24]

These values are crucial for comparing the potency and efficacy of different degrader molecules.[25]

| PROTAC | Target | E3 Ligase | Warhead | Anchor | DC50 (nM) | Dmax (%) | Cell Line |

| dBET1 | BRD4 | CRBN | JQ1 | Pomalidomide | ~4 | >90 | HeLa |

| MZ1 | BRD4 | VHL | JQ1 | VHL-1 | ~20 | >90 | HeLa |

| ARV-825 | BRD4 | CRBN | OTX015 | Pomalidomide | <1 | >95 | RS4;11 |

| NC-1 | BTK | CRBN | Ibrutinib Analog | Thalidomide Analog | 2.2 | 97 | Mino |

Table 3: Example quantitative data for well-characterized PROTACs. Data compiled from various sources for illustrative purposes.[16][25]

Conclusion

The modular nature of protein degrader building blocks provides a powerful platform for developing novel therapeutics. A deep understanding of the roles of the E3 ligase ligand, the target-binding ligand, and the connecting linker is essential for the rational design of potent and selective degraders. The experimental protocols and quantitative metrics outlined in this guide provide a framework for the systematic evaluation and optimization of these innovative molecules, paving the way for the next generation of medicines that can target the previously "undruggable" proteome.[1][2]

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Building Blocks for Targeted Protein Degradation [evitachem.com]

- 3. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. benchchem.com [benchchem.com]

- 8. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. precisepeg.com [precisepeg.com]

- 11. chempep.com [chempep.com]

- 12. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 13. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. promega.com [promega.com]

- 25. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine: A Technical Review of a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of direct studies on this specific molecule, this review focuses on established synthetic methodologies for structurally related compounds and the well-documented biological activities of the 2,5-disubstituted 1,3,4-thiadiazole and morpholine pharmacophores. This information serves as a valuable resource for researchers interested in the potential synthesis, evaluation, and development of this and similar molecules.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈BrN₃OS | --INVALID-LINK-- |

| Molecular Weight | 250.12 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1341405-19-3 | --INVALID-LINK--[1] |

Synthesis

A definitive, published synthetic protocol for this compound is not currently available. However, based on established methods for the synthesis of related 2,5-disubstituted 1,3,4-thiadiazoles, a plausible synthetic route can be proposed. A common and effective method involves the cyclization of thiosemicarbazide derivatives.

A potential starting material for the synthesis is 2-amino-5-bromo-1,3,4-thiadiazole. The preparation of this intermediate is typically achieved by the bromination of 2-amino-1,3,4-thiadiazole, which itself can be synthesized from thiosemicarbazide.[2] Another approach involves the diazotization of a 2-amino-1,3,4-thiadiazole derivative followed by a Sandmeyer-type reaction. For instance, 2-amino-5-ethyl-1,3,4-thiadiazole has been converted to its 2-bromo analogue using copper(II) bromide and an alkyl nitrite.[3]

Once the 2-bromo-1,3,4-thiadiazole core is obtained, the morpholine moiety can be introduced via a nucleophilic aromatic substitution reaction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles (General Procedure)

A common method for the synthesis of the 2-amino-1,3,4-thiadiazole core involves the cyclization of thiosemicarbazide with a carboxylic acid.[4]

-

Reaction Setup: In a dry reaction vessel, combine thiosemicarbazide (1 molar equivalent), a suitable carboxylic acid (1-1.2 molar equivalents), and phosphorus pentachloride (1-1.2 molar equivalents).

-

Reaction: Grind the solids together evenly at room temperature. Allow the mixture to stand until the reaction is complete, yielding the crude product.

-

Work-up: Add an alkaline solution (e.g., 5% sodium carbonate solution) to the crude product until the pH of the resulting mixture is between 8.0 and 8.2.

-

Purification: Filter the mixture. The resulting filter cake is washed, dried, and then recrystallized from a suitable solvent system (e.g., DMF/water) to yield the 2-amino-5-substituted-1,3,4-thiadiazole.[4]

Potential Biological Activities

The 1,3,4-thiadiazole ring is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[5][6] These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[5][7] The incorporation of a morpholine ring can further modulate the pharmacological profile of a molecule.

Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole are known to exhibit significant antibacterial and antifungal properties.[6][8][9] The mechanism of action can vary, but these compounds often target essential enzymes or cellular processes in microorganisms. The presence of a halogen, such as bromine, can enhance the antimicrobial potency of the molecule.

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer agents.[5][10][11][12] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in cancer progression.[5] Some derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer.[5] The morpholine moiety is also found in several anticancer drugs and can contribute to the overall activity.

Caption: Potential biological activities of this compound.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This is a general protocol for assessing the antimicrobial activity of a compound.[6]

-

Culture Preparation: Revive stock cultures of the test bacteria (e.g., Bacillus subtilis, Escherichia coli) by inoculating them in a suitable broth medium and incubating at 37°C for 18 hours.

-

Plate Inoculation: Prepare agar plates of the appropriate medium. Inoculate each plate with the 18-hour-old bacterial culture (e.g., 100 μL of a 10⁻⁴ cfu suspension) and spread it evenly.

-

Well Preparation: Create wells in the agar plates using a sterile borer.

-

Compound Application: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells. A standard antibiotic (e.g., Ciprofloxacin) and the solvent alone should be used as positive and negative controls, respectively.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[11]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]

Conclusion

While direct experimental data on this compound is limited, the extensive literature on related 1,3,4-thiadiazole and morpholine-containing compounds provides a strong foundation for future research. The proposed synthetic pathways are well-established for analogous structures, and the documented biological activities of these pharmacophores suggest that the target compound holds significant promise as a candidate for antimicrobial and anticancer drug discovery. This technical guide serves as a starting point for researchers to design and execute studies to synthesize and evaluate the therapeutic potential of this and other novel 2,5-disubstituted 1,3,4-thiadiazoles.

References

- 1. calpaclab.com [calpaclab.com]

- 2. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 3. 2-BROMO-5-ETHYL-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 5. bepls.com [bepls.com]

- 6. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. media.neliti.com [media.neliti.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Enduring Legacy of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2,5-Disubstituted 1,3,4-Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility as a pharmacophore has led to the development of a vast array of compounds with diverse and potent biological activities. This in-depth technical guide explores the discovery and rich history of 2,5-disubstituted 1,3,4-thiadiazoles, providing a comprehensive overview of their synthesis, key experimental protocols, and biological significance. The journey of this scaffold, from its initial discovery to its current prominence in drug discovery, offers valuable insights for researchers seeking to leverage its potential in developing novel therapeutics.

A Historical Journey: From Serendipitous Discovery to a Privileged Scaffold

The story of the 1,3,4-thiadiazole nucleus is intrinsically linked to the development of hydrazine chemistry in the late 19th century. The first description of a 1,3,4-thiadiazole derivative is credited to Fischer in 1882. However, the definitive elucidation of the ring system's structure was accomplished by Freund and Kuhn in 1890.[1] Early synthetic explorations were pioneered by researchers like Busch, who in 1894, reported the synthesis of a thiadiazole derivative from the reaction of hydrazine sulfate and carbon disulfide.[2] These initial discoveries laid the groundwork for a century of chemical exploration that would unlock the immense therapeutic potential of this heterocyclic system.

The subsequent decades saw the development of more robust and versatile synthetic methodologies, allowing for the systematic investigation of structure-activity relationships. The advent of sulfur-based drugs further propelled research into sulfur-containing heterocycles, including 1,3,4-thiadiazoles. Today, the 2,5-disubstituted 1,3,4-thiadiazole is recognized as a "privileged scaffold" in medicinal chemistry, a testament to its ability to interact with a wide range of biological targets and exhibit a broad spectrum of pharmacological activities.

Key Synthetic Methodologies: A Gateway to Chemical Diversity

The versatility of the 2,5-disubstituted 1,3,4-thiadiazole scaffold is, in large part, due to the numerous and efficient synthetic routes developed for its construction. These methods provide medicinal chemists with the tools to generate vast libraries of analogues for biological screening. The most prominent and widely employed synthetic strategies are detailed below.

Cyclization of Thiosemicarbazides with Carboxylic Acids or Their Derivatives

One of the most common and reliable methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclodehydration of a thiosemicarbazide with a carboxylic acid or its derivative. This reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

General Reaction Scheme:

Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives [3]

A mixture of an aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) is stirred for 20 minutes at room temperature. Thiosemicarbazide (3.00 mmol) is then added, and the resulting mixture is heated at 80–90 °C for one hour with stirring. After cooling in an ice bath, 40 mL of water is carefully added, and the suspension is refluxed for 4 hours. The mixture is then cooled and basified to pH 8 with a 50% sodium hydroxide solution and stirred. The resulting solid is collected by filtration, washed with water, and recrystallized to afford the desired 5-aryl-1,3,4-thiadiazol-2-amine.

Synthesis from Diacylhydrazines using Thionating Reagents

The conversion of N,N'-diacylhydrazines to 2,5-disubstituted 1,3,4-thiadiazoles is another widely used method. This transformation is achieved using a thionating agent, with Lawesson's reagent being a popular choice due to its efficiency and mild reaction conditions.

General Reaction Scheme:

Experimental Protocol: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles from Aldehydes and Hydrazides using Lawesson's Reagent [4][5]

An aryl hydrazide (1.0 mmol) and an aryl aldehyde (1.0 mmol) are refluxed in ethanol for 2 hours. The solvent is then removed in vacuo. The resulting N-aroylhydrazone intermediate is then reacted with Lawesson's reagent and 4-dimethylaminopyridine (DMAP) in refluxing toluene. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to yield the 2,5-disubstituted-1,3,4-thiadiazole. This one-pot procedure offers the advantage of not needing to isolate the intermediate hydrazone.

Transformation of 1,3,4-Oxadiazoles

2,5-Disubstituted 1,3,4-oxadiazoles can serve as precursors for their thiadiazole counterparts. This conversion is typically achieved by heating the oxadiazole with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or thiourea.

General Reaction Scheme:

Experimental Protocol: Conversion of 2,5-Disubstituted 1,3,4-Oxadiazole to 1,3,4-Thiadiazole

A mixture of the 2,5-disubstituted-1,3,4-oxadiazole (1.0 mmol) and thiourea (2.0 mmol) is heated in a suitable solvent, such as pyridine or dimethylformamide, at reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by precipitation with water or by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of 2,5-disubstituted 1,3,4-thiadiazoles, providing a valuable resource for comparative analysis.

Table 1: Synthesis Yields of 2,5-Disubstituted 1,3,4-Thiadiazoles

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzoic acid, Thiosemicarbazide | POCl₃, 80-90°C | 5-Phenyl-1,3,4-thiadiazol-2-amine | Not specified | [3] |

| Aryl hydrazides, Aryl aldehydes | Lawesson's reagent, DMAP, Toluene, reflux | 2,5-Diaryl-1,3,4-thiadiazoles | 75-97 | [4] |

| Alkyl 2-(methylthio)-2-thioxoacetates, Acyl hydrazides | p-TSA, Water, 80°C | 2,5-Disubstituted-1,3,4-thiadiazoles | 63-90 | [6] |

| Diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate, Hydrazine hydrate | Ethanol, reflux | 4,4′-[(1,3,4-Thiadiazole-2,5-diyl)bis(sulfanediyl)]dibutanohydrazide | 92 | [7][8] |

Table 2: Biological Activity of 2,5-Disubstituted 1,3,4-Thiadiazoles

| Compound Structure | Biological Activity | Cell Line/Organism | IC₅₀ (µM) | Reference |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Anticancer | LoVo | 2.44 | [3] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Anticancer | MCF-7 | 23.29 | [3] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Anticancer | MCF-7 | 49.6 | [9][10] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Anticancer | MDA-MB-231 | 53.4 | [9][10] |

| N(1)-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N(4)-[1-(4-chlorophenyl) (phenyl) methanone]-semicarbazone | Anticonvulsant | MES test | >100 mg/kg | |

| N(1)-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N(4)-[1-(4-methoxyphenyl) (phenyl) methanone]-semicarbazone | Anticonvulsant | scPTZ test | 68.2 mg/kg | |

| 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | Antibacterial | S. aureus | 8 | [9] |

| 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | Antifungal | C. albicans | 16 | [9] |

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by 1,3,4-thiadiazole derivatives and a general experimental workflow for their synthesis and screening.

Caption: Anticancer mechanism of 1,3,4-thiadiazoles.

References

- 1. researchgate.net [researchgate.net]

- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 3. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 4. bu.edu.eg [bu.edu.eg]

- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of novel 2,5-disubstituted 1,3,4-thiadiazoles for their potential anticonvulsant activity: pharmacophoric model studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2,5-dibromo-1,3,4-thiadiazole, via a Sandmeyer-type reaction from 2,5-diamino-1,3,4-thiadiazole. This is followed by a selective nucleophilic aromatic substitution (SNAr) with morpholine. This protocol offers detailed, step-by-step instructions, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a morpholine moiety can enhance pharmacokinetic properties such as solubility and metabolic stability. The target compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic route described herein is robust and proceeds in two distinct stages, each with a detailed experimental procedure.

Data Presentation

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Reagents | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Diazotization and Bromination | 2,5-Diamino-1,3,4-thiadiazole | HBr, NaNO₂, CuBr | 1 : 10 : 2.2 : 1.2 | Water | 0 to 100 | 2 | 60-70 |

| 2 | Nucleophilic Aromatic Substitution | 2,5-Dibromo-1,3,4-thiadiazole | Morpholine, Triethylamine (Et₃N) | 1 : 1.1 : 1.2 | Acetonitrile (MeCN) | 80 (Reflux) | 6-12 | 75-85 |

Experimental Protocols

Step 1: Synthesis of 2,5-Dibromo-1,3,4-thiadiazole